![molecular formula C10H13FN6O3 B150617 2-Amino-2'-deoxy-2'-fluoroadenosine CAS No. 134444-47-6](/img/structure/B150617.png)
2-Amino-2'-deoxy-2'-fluoroadenosine
Overview
Description
2-Amino-2’-deoxy-2’-fluoroadenosine is a compound in the field of biomedicine . It is specifically engineered to combat debilitating Hepatitis C infections by impeding the replication of the hepatitis C virus . This compound significantly diminishes the viral load . It is structurally similar to adenosine .
Synthesis Analysis
The synthesis of 2-Amino-2’-deoxy-2’-fluoroadenosine involves the reaction of 2-iodo-6-methoxypurine 2’-deoxy-2’-fluororiboside with ammonia in methanol, which gives a 2-iodo-adenosine derivative . Treatment of this derivative with nucleophiles gives 2-substituted analogues of 2’-deoxy-2’-fluoroadenosine .Molecular Structure Analysis
The molecular formula of 2-Amino-2’-deoxy-2’-fluoroadenosine is C10H13FN6O3 . It is a nucleoside that is structurally similar to adenosine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2’-deoxy-2’-fluoroadenosine include a molecular weight of 284.25 , and a molecular formula of C10H13FN6O3 . It appears as a white to off-white crystalline powder .Scientific Research Applications
Prodrug Development
2-Amino-2’-deoxy-2’-fluoroadenosine: is a potential prodrug for 2-fluoroadenine. It involves deoxygenation by reduction, which can be used to develop new therapeutic agents .
Nucleoside Analogues Synthesis
Finally, this compound is an initial compound for the preparation of corresponding nucleoside 5’-di- and triphosphates, which are essential for the study of nucleotide metabolism and enzyme mechanisms .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2’-deoxy-2’-fluoroadenosine is E. coli purine nucleoside phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
2-Amino-2’-deoxy-2’-fluoroadenosine interacts with its target, PNP, by being efficiently cleaved by the enzyme . This interaction results in the production of the toxic agent 2-fluoroadenine (FAde) .
Biochemical Pathways
The compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. The cleavage of 2-Amino-2’-deoxy-2’-fluoroadenosine by PNP disrupts this pathway, leading to the accumulation of FAde .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its efficient cleavage by pnp .
Result of Action
The cleavage of 2-Amino-2’-deoxy-2’-fluoroadenosine by PNP leads to the production of FAde . This toxic agent can cause cell death, making the compound potentially useful in targeting cells that express E. coli PNP .
properties
IUPAC Name |
(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433509 | |
Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2'-deoxy-2'-fluoroadenosine | |
CAS RN |
134444-47-6 | |
Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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